The compound can be classified under the broader category of chromenes, which are known for their diverse pharmacological properties. Chromenes and their derivatives are found in various natural products and have been synthesized for use in pharmaceuticals due to their biological significance, including antioxidant, anti-inflammatory, and antimicrobial activities .
The synthesis of 2-Anilino-7-oxochromene-3-carboxamide typically involves several steps, often starting with the condensation of 3-formylchromones with aniline derivatives. The following general method outlines a common synthetic pathway:
This method yields 2-Anilino-7-oxochromene-3-carboxamide with moderate to high yields depending on the specific conditions employed .
The molecular structure of 2-Anilino-7-oxochromene-3-carboxamide can be described as follows:
The molecular structure can be visualized using various computational chemistry software, which allows for detailed analysis of bond lengths, angles, and electronic distribution.
2-Anilino-7-oxochromene-3-carboxamide can participate in various chemical reactions, including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility .
The mechanism of action of 2-Anilino-7-oxochromene-3-carboxamide is primarily linked to its interaction with biological targets:
Experimental data from studies involving similar compounds suggest these mechanisms contribute significantly to their biological effects .
The physical and chemical properties of 2-Anilino-7-oxochromene-3-carboxamide include:
These properties are crucial for determining its handling during synthesis and potential applications in drug formulation .
2-Anilino-7-oxochromene-3-carboxamide has several potential applications:
The ongoing research into this compound highlights its versatility and potential impact across multiple scientific domains .
Chromene-carboxamide hybrids represent a structurally privileged chemotype in modern drug discovery, merging the versatile chromene oxygen heterocycle with the hydrogen-bonding capacity of carboxamide functionality. The integration of an anilino substituent at the chromene C2 position—exemplified by 2-anilino-7-oxochromene-3-carboxamide—introduces enhanced π-conjugation and hydrogen-bond acceptor/donor capabilities. This molecular architecture enables simultaneous engagement with diverse biological targets, including enzymes and receptors implicated in oncology, neurodegeneration, and inflammation [6]. Chromene-carboxamide hybrids exhibit improved pharmacokinetic profiles over unsubstituted chromenes due to the carboxamide’s role in enhancing solubility and membrane permeability. Their modular synthesis allows precise tuning of electronic and steric properties, positioning them as ideal candidates for rational polypharmacology approaches, particularly in multi-factorial diseases like Alzheimer’s where they simultaneously modulate cholinesterase, β-secretase, and amyloid aggregation pathways [6] .
The systematic IUPAC name 2-anilino-7-oxo-7H-chromene-3-carboxamide defines core structural features: a benzopyran scaffold with ketone oxygenation at C7, an anilino group (C₆H₅NH-) at C2, and a carboxamide (-CONH₂) at C3. This nomenclature prioritizes the chromene ring as the parent system, with substituents ordered alphabetically. The molecule exhibits tautomerism, allowing the 7-oxo group to enolize to a 7-hydroxy form, though X-ray crystallographic studies confirm the oxo tautomer dominates in the solid state [4].
Table 1: Nomenclature Systems for 2-Anilino-7-oxochromene-3-carboxamide
Naming Convention | Designation | Structural Emphasis |
---|---|---|
Systematic IUPAC | 2-Anilino-7-oxo-7H-chromene-3-carboxamide | Positions all substituents on chromene core |
Functional Group Priority | N-Phenyl-7-oxo-7H-chromene-2,3-dicarboximide* | Treats anilino as N-phenylamide derivative |
Semisystematic | 3-Carbamoyl-2-anilinocoumarin-7-one | Uses coumarin as common name base |
CAS Variant | 2-Oxo-2H-chromene-3-carboxamide, N-(2-anilino) | Anilino as N-modifier of parent carboxamide |
* Note: Incorrect for this structure but illustrates naming conflict resolution
Taxonomically, this hybrid belongs to three bioactive classes:
Synonyms include N-phenyl-7-oxo-7H-chromene-2,3-diamine-3-carboxamide (misleading), 7-ketocoumarin-3-carboxamide-N-phenyl, and 2-(phenylamino)-7H-chromeno[4,3-b]pyridin-7-one (fused ring misinterpretation). Registry numbers (e.g., CAS 1846-78-2) typically reference the unsubstituted chromene carboxamide parent rather than this specific derivative [4] [5].
The chromene core of 2-anilino-7-oxochromene-3-carboxamide derives biosynthetically from plant phenylpropanoid pathways. Ortho-hydroxylation of cinnamic acid derivatives followed by lactonization generates the fundamental coumarin scaffold, with oxidative modifications yielding 7-hydroxycoumarins (umbelliferones). In Apiaceae and Rutaceae species, cytochrome P450-mediated C7 oxidation produces 7-oxocoumarin derivatives that serve as direct biogenetic precursors to synthetic 7-oxochromene therapeutics [6].
Table 2: Natural Chromene Precursors and Their Pharmacological Legacy
Natural Precursor | Source Organism | Biosynthetic Pathway Step | Pharmacophore Influence |
---|---|---|---|
Umbelliferone (7-hydroxy) | Apium graveolens | Ortho-hydroxylation + lactonization | Introduced C7 oxygenation for H-bonding |
Esculetin (6,7-dihydroxy) | Aesculus hippocastanum | Catechol oxidation | Validated C7-OH as kinase binding element |
Daphnetin (7,8-dihydroxy) | Daphne odora | Meta-hydroxylation pattern | Demonstrated C7 substituent flexibility |
Fraxetin (7-methoxy-8-hydroxy) | Fraxinus excelsior | O-methyltransferase modification | Showed C7 alkoxy tolerance in bioactivity |
The anilino moiety has no direct biosynthetic equivalent but mimics tyrosine-derived alkaloids, while the C3 carboxamide parallels microbial metabolites like aminocoumarin antibiotics. Contemporary medicinal chemistry exploits these biosynthetic blueprints:
The bioactivity of 2-anilino-7-oxochromene-3-carboxamide arises from convergent electronic and steric properties:
Electronic Framework:
Molecular Recognition Theory:
Table 3: Structure-Activity Relationship (SAR) Theoretical Foundations
Structural Motif | Quantum Parameter | Biological Consequence | Target Validation |
---|---|---|---|
C7 Oxo group | Electrostatic potential -42 kcal/mol | Enhances binding to catalytic serine of hydrolases | AChE IC₅₀ improvement 15-fold vs 7-deoxy |
C3 Carboxamide | H-bond acidity (α = 0.82) | Bidentate H-bonding to backbone amides (e.g., BACE1) | ΔG binding -9.3 kcal/mol vs -6.7 for ester |
2-Anilino substitution | π-Cloud density (Qmax = -0.32) | Stabilizes Tyr337 stacking in kinase ATP pockets | Kd 0.38 μM vs >100 μM for alkylamino analog |
Meta-F aniline | Hammett σₘ = 0.34 | Balances electron withdrawal for optimal aniline pKa | 3-F analog: 5×↑ cellular potency vs parent |
Structure-Activity Relationship (SAR) Insights:
Critical unresolved questions demand targeted research:
Synthetic Methodology Gaps:
Biological Mechanism Uncertainties:
Computational Deficiencies:
Prioritized Research Trajectories:1. Predictive ADMET Platforms: Develop chromene-specific PBPK models integrating:- Aniline pKa-dependent tissue distribution- Carboxamide transporter affinity (OATP1A2, LAT1)2. Target Deconvolution: Employ chemical proteomics with alkyne-tagged 2-anilino probes for whole-proteome screening3. Hybridization Strategies: Rational design of bivalent ligands linking C4 position to:- Tacrine mimetics for enhanced AChE inhibition- Metal-chelating groups for anti-amyloid activity [6]
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8